molecular formula C6H9N3OS B2569860 (Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE CAS No. 926233-18-3

(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE

Cat. No.: B2569860
CAS No.: 926233-18-3
M. Wt: 171.22
InChI Key: CBJSFKRUIVTFJQ-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and an N-hydroxyethanimidamide side chain. The N-hydroxyethanimidamide group is a hydroxylamine-derived functional group, often implicated in chelation or redox activity.

Properties

IUPAC Name

N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,10H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJSFKRUIVTFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from related ethanimidamide derivatives are critical to understanding its properties. Below is a comparative analysis:

Core Heterocycle Variations

  • (Z)-N'-Hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide : Contains a 2-methylthiazole ring, enhancing steric bulk and electronic effects compared to unsubstituted thiazoles.
  • Molecular weight: 156.21 g/mol; melting point: 68–74°C .
  • Compounds 3d–3i (): Feature thiazolidinedione cores (5-membered rings with two ketones and a sulfur), known for PPARγ agonist activity in antidiabetic drugs. These compounds include additional methoxy, nitro, or piperazinyl substituents, broadening pharmacological profiles .

Substituent Effects

  • N-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide (CAS 261623-50-1) : Incorporates a piperazinyl-methoxyphenyl group, increasing molecular weight (264.32 g/mol) and introducing basic nitrogen atoms, which may enhance solubility and CNS penetration .
  • Compounds 3d, 3e, 3f () : Varied N-substituents (e.g., nitro, methyl, methoxy phenyl) modulate electronic and steric properties, influencing hypoglycemic efficacy in murine models .

Research Implications and Gaps

  • Bioactivity : The hypoglycemic activity of thiazolidinedione analogs () suggests that the target compound’s thiazole core and N-hydroxy group may confer similar metabolic effects, though empirical validation is needed .
  • Solubility and Toxicity : The piperazinyl compound () highlights how nitrogen-rich substituents improve pharmacokinetics, whereas the thiophene analog’s lower molecular weight () may favor membrane permeability .

Biological Activity

Overview of (Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE

Chemical Structure and Properties
(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE is a compound that contains a thiazole ring, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they often exhibit significant pharmacological properties.

Biological Activity

  • Antimicrobial Activity
    Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example, thiazole derivatives have been shown to exhibit activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties
    Thiazole-containing compounds have been investigated for their potential anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects
    Some thiazole derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
  • Enzyme Inhibition
    Certain thiazole-based compounds have been identified as inhibitors of specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that a thiazole derivative exhibited significant antibacterial activity against multiple strains of bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Anticancer Research : In vitro studies have shown that a related thiazole compound can induce apoptosis in human breast cancer cells, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeReference CompoundMechanismIC50/MIC Values
AntimicrobialThiazole DerivativeBacterial cell wall synthesis inhibitionMIC = 32 µg/mL (E. coli)
AnticancerRelated ThiazoleApoptosis inductionIC50 = 50 nM
Anti-inflammatoryThiazole AnalogCOX inhibitionIC50 = 100 nM

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